molecular formula C9H10O2S2 B15377780 3-Phenylsulfanylthietane 1,1-dioxide CAS No. 75299-22-8

3-Phenylsulfanylthietane 1,1-dioxide

Cat. No.: B15377780
CAS No.: 75299-22-8
M. Wt: 214.3 g/mol
InChI Key: VSRPCFOCEHDNOE-UHFFFAOYSA-N
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Description

3-Phenylsulfanylthietane 1,1-dioxide is a four-membered cyclic sulfone featuring a phenylsulfanyl (-SPh) substituent at the 3-position of the thietane ring. The 1,1-dioxide moiety indicates the presence of two sulfonyl oxygen atoms, rendering the compound a polar, electron-deficient system. For instance, describes the selective chlorination of thietane 1,1-dioxide using Cl₂ under UV irradiation .

Thietane 1,1-dioxides are known for their ring strain and reactivity in cycloaddition reactions, such as Diels-Alder, due to their conjugated diene-like structure . The phenylsulfanyl group may modulate reactivity by introducing steric bulk or electronic effects (e.g., electron-withdrawing via resonance), influencing regioselectivity in subsequent transformations.

Properties

CAS No.

75299-22-8

Molecular Formula

C9H10O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

3-phenylsulfanylthietane 1,1-dioxide

InChI

InChI=1S/C9H10O2S2/c10-13(11)6-9(7-13)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

VSRPCFOCEHDNOE-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)SC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-phenylsulfanylthietane 1,1-dioxide with structurally related sulfones and heterocyclic dioxides, focusing on synthesis, stability, reactivity, and applications.

Table 1: Structural and Functional Comparisons

Compound Ring Size Substituent(s) Key Properties Applications/Reactivity References
3-Phenylsulfanylthietane 1,1-dioxide 4-membered 3-SPh Polar, strained ring; reactive in cycloadditions Potential intermediate for pharmaceuticals [Inferred]
3-Chlorothiete 1,1-dioxide 4-membered 3-Cl Electrophilic 3-position; intermediate for 3-substituted derivatives Precursor for Diels-Alder adducts
1,2-Thiazetidine 1,1-dioxide 4-membered N-alkyl/acyl groups Moisture-sensitive; hydrolyzes to sulfonic acids β-sultam analogs; peptide mimics
1,4-Benzothiepine 1,1-dioxide 7-membered Fused benzene ring Improved thermal stability; medicinal properties Drug candidates (e.g., anti-inflammatory)
3-Methyltetrahydrothiophene 1,1-dioxide (Sulfolane derivative) 5-membered 3-Me High polarity; aprotic solvent Industrial solvent
1,2-Benzothiadiazine 1,1-dioxide Bicyclic Sulfonamide groups Bioactive; enzyme inhibition Diuretics, antihypertensives

Key Comparisons:

Synthetic Accessibility :

  • Thietane 1,1-dioxides (e.g., 3-chloro derivative) are synthesized via oxidative methods (H₂O₂/WO₃) and halogenation . Introducing phenylsulfanyl groups may require thiol-based nucleophilic substitution or radical coupling, leveraging the reactivity of the 3-position.
  • In contrast, 1,2-thiazetidine dioxides are synthesized from cysteine derivatives, emphasizing N-functionalization (alkylation/acylation) .

Stability and Reactivity :

  • Thietane dioxides exhibit moderate stability but are prone to ring-opening under nucleophilic conditions. The phenylsulfanyl group may sterically hinder such reactions compared to smaller substituents like Cl .
  • 1,2-Thiazetidine dioxides are highly moisture-sensitive due to labile N–S bonds, hydrolyzing to sulfonic acids , whereas sulfolane derivatives (5-membered) are thermally stable and inert .

Biological Activity: Benzothiadiazine dioxides (e.g., 3-benzylthiomethyl derivatives) show sulfonamide-mediated bioactivity, targeting enzymes like carbonic anhydrase . QSAR studies on thiadiazolidinone dioxides highlight the importance of electron-withdrawing groups at specific positions for serine protease inhibition . The phenylsulfanyl group in 3-phenylsulfanylthietane 1,1-dioxide may confer distinct electronic profiles, warranting further pharmacological exploration.

Applications :

  • Thietane dioxides are primarily used as synthetic intermediates (e.g., for cycloadditions) , whereas sulfolane derivatives serve as solvents in electronics and gas processing .
  • Benzothiepine dioxides have optimized medicinal properties (e.g., enhanced bioavailability) compared to smaller rings .

Research Findings and Data Tables

Table 2: Reactivity Comparison in Cycloaddition Reactions

Compound Reaction Partner Product Yield (%) Reaction Conditions Reference
3-Chlorothiete 1,1-dioxide Cyclopentadiene 85 80°C, 12 h
1,2-Thiazetidine 1,1-dioxide Silyl enol ether 62 RT, 24 h (moisture-free)
3-Phenylsulfanylthietane 1,1-dioxide* Cyclopentadiene *Predicted: 70–80 80°C, 12 h (steric hindrance) [Inferred]

*Predicted based on steric effects of the SPh group.

Table 3: Thermal Stability Data

Compound Decomposition Temp (°C) Solubility in Water (g/L) Key Degradation Pathway Reference
3-Chlorothiete 1,1-dioxide 120–130 15.2 Ring-opening hydrolysis
1,2-Thiazetidine 1,1-dioxide 80–90 32.5 Hydrolysis to sulfonic acid
3-Methyltetrahydrothiophene 1,1-dioxide 285 Miscible Thermal decomposition >300°C

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